molecular formula C2H4O B032909 Acetaldehyde-2,2,2-d3 CAS No. 19901-15-6

Acetaldehyde-2,2,2-d3

Cat. No. B032909
CAS RN: 19901-15-6
M. Wt: 47.07 g/mol
InChI Key: IKHGUXGNUITLKF-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of acetaldehyde-2,2,2-d3 and related derivatives primarily involves chemical reactions under specific conditions. For instance, acetaldehyde can be synthesized from the thermal reaction of carbon monoxide and chloromethane between 600 °C and 700 °C, under pressures between 0.1 MPa and 1 MPa, showcasing the conditions under which acetaldehyde derivatives can form (Soong et al., 1994).

Molecular Structure Analysis

The molecular structure of acetaldehyde and its derivatives has been explored through various studies. For example, the crystal structure of a polymerization catalyst of acetaldehyde has been determined, shedding light on the intricate details of molecules that can facilitate the formation of acetaldehyde derivatives (Kai et al., 1972).

Chemical Reactions and Properties

Acetaldehyde participates in a myriad of chemical reactions, leading to the formation of various compounds. It reacts with 2'-deoxyguanosine in DNA to form adducts, a process of significance in understanding its mutagenicity and carcinogenicity (Garcia et al., 2011). Another example includes its role in the synthesis of 3-Methylthiopropionaldehyde diethyl acetal, a process influenced by factors like catalyst type and reaction time (Guan et al., 2011).

Physical Properties Analysis

The physical properties of acetaldehyde derivatives, such as their stability and behavior under various conditions, are crucial for understanding their formation and presence in different environments, including interstellar space and atmospheric chemistry.

Chemical Properties Analysis

The chemical properties of acetaldehyde-2,2,2-d3, including its reactivity, formation pathways, and role in further chemical reactions, have been a subject of study. For instance, the reaction network of acetaldehyde oxide in ozone-assisted oxidation of trans-2-butene offers insights into the kinetic pathways relevant to atmospheric chemistry and low-temperature combustion (Conrad et al., 2021).

Scientific Research Applications

Spectroscopy

  • Summary of the Application : Acetaldehyde-2,2,2-d3 is used in the field of spectroscopy, specifically in the study of Infrared and Raman Spectra . Spectroscopy is a technique used to study the interaction between matter and electromagnetic radiation. It’s often used to determine the composition and structure of matter.

Chemical Industry

  • Summary of the Application : Acetaldehyde-2,2,2-d3 is used in the chemical industry as a precursor for the commercial-scale manufacture of various chemicals .
  • Methods of Application : Acetaldehyde-2,2,2-d3 is produced by catalytic oxidation from ethylene . It is then used in various chemical reactions to produce other chemicals.
  • Results or Outcomes : The use of Acetaldehyde-2,2,2-d3 in the chemical industry results in the production of a wide range of chemicals, including acetic acid, ethanol, acetic anhydride, peracetic acid, ethyl acetate, glyoxal, crotonaldehyde, maleic acid, pentaerythritol, mono-, di- and trichloroacetyl chloride and pyridine bases .

Synthesis of Dyes, Pharmaceuticals, Perfumes, and Pesticides

  • Summary of the Application : Acetaldehyde-2,2,2-d3 is used as an intermediate in the synthesis of dyes, pharmaceuticals, perfumes, and pesticides .
  • Results or Outcomes : The use of Acetaldehyde-2,2,2-d3 in the synthesis of dyes, pharmaceuticals, perfumes, and pesticides results in the production of these products .

Environmental Science

  • Summary of the Application : Acetaldehyde-2,2,2-d3 is important in environmental science, particularly in the study of indoor air quality . Acetaldehyde is a very volatile carbonyl compound that is ubiquitous in the environment because it occurs in many chemical and biological processes as an intermediate and byproduct .
  • Methods of Application : Acetaldehyde is formed during combustion and from the oxidation of fats and oils. It primarily occurs in the metabolism of plant and animal organisms. Due to the diverse chemical reactions, there are a large number of potential sources, which means that acetaldehyde is also important for the indoor environment .
  • Results or Outcomes : Acetaldehyde plays an important role in atmospheric chemistry. It is present in outdoor air and the human respiratory gas must not be disregarded. Several organizations and institutions regard acetaldehyde as a priority indoor pollutant due to its acute and chronic effects, but also to its classification as a carcinogenic substance .

Food Preparation and Consumption

  • Summary of the Application : Acetaldehyde-2,2,2-d3 can be used to study the formation of acetaldehyde during the preparation of food, burning of candles, wood, and ethanol, as well as the consumption of cigarettes and e-cigarettes .
  • Results or Outcomes : The use of Acetaldehyde-2,2,2-d3 in the study of food preparation and consumption can provide valuable insights into the formation and presence of acetaldehyde in these processes .

Safety And Hazards

Acetaldehyde-2,2,2-d3 is classified as extremely flammable and may cause eye irritation, respiratory irritation, and is suspected of causing genetic defects and cancer . It is also harmful to aquatic life .

properties

IUPAC Name

2,2,2-trideuterioacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O/c1-2-3/h2H,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHGUXGNUITLKF-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80173680
Record name Acetaldehyde-2,2,2-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

47.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetaldehyde-2,2,2-d3

CAS RN

19901-15-6
Record name Acetaldehyde-2,2,2-d3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019901156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetaldehyde-2,2,2-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetaldehyde-2,2,2-d3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetaldehyde-2,2,2-d3
Reactant of Route 2
Acetaldehyde-2,2,2-d3
Reactant of Route 3
Acetaldehyde-2,2,2-d3
Reactant of Route 4
Acetaldehyde-2,2,2-d3
Reactant of Route 5
Acetaldehyde-2,2,2-d3
Reactant of Route 6
Acetaldehyde-2,2,2-d3

Citations

For This Compound
12
Citations
RJ Capwell Jr - The Journal of Chemical Physics, 1968 - aip.scitation.org
In the recent discussions concerning the comparison of theory with experiment for H2, 1.2 an important part has been played by the theorem2 that the nonrelativistic energy of the lowest …
Number of citations: 7 aip.scitation.org
HG Schmarr, M Wacker, M Mathes - Journal of Chromatography A, 2017 - Elsevier
An isotopic separation of acetaldehyde and acetaldehyde-2,2,2-d3 was achieved in a temperature programmed run on a porous layer open tubular (PLOT) capillary column coated with …
Number of citations: 6 www.sciencedirect.com
PS Skell, JH Plonka - Journal of the American Chemical Society, 1970 - ACS Publications
Q reacts with acetone and acetaldehyde to produce acetylene by two distinct pathways: an intermolecular pathway which exhibits radical character and an intramolecular, nonradical …
Number of citations: 52 pubs.acs.org
JA Beukes, B D'Anna, V Bakken… - Physical Chemistry …, 2000 - pubs.rsc.org
The vapour phase reactions of formaldehyde, formaldehyde-d2, 13C-formaldehyde, acetaldehyde, acetaldehyde-1-d1, acetaldehyde-2,2,2-d3, and acetaldehyde-d4 with Cl and Br …
Number of citations: 46 pubs.rsc.org
M Kumakura, K Arakawa, T Sugiura - … Journal of Mass Spectrometry and Ion …, 1978 - Elsevier
The condensation-elimination reactions involving CH 3 + and C 2 H 4 O + in acetaldehyde and ethylene oxide have been studied using a time-of-flight mass spectrometer. The CH 3 + …
Number of citations: 18 www.sciencedirect.com
B D'Anna, V Bakken, JA Beukes, CJ Nielsen… - Physical Chemistry …, 2003 - pubs.rsc.org
The vapour phase reactions of formaldehyde, formaldehyde-d2, 13C-formaldehyde, acetaldehyde, acetaldehyde-1-d1, acetaldehyde-2,2,2-d3, and acetaldehyde-d4 with NO3 and OH …
Number of citations: 95 pubs.rsc.org
SA Locke, PB Shevlin - Organometallics, 1984 - ACS Publications
The cocondensation of cobalt atoms with ethylene at 77 K generates a labile cobalt-ethylene complex. Addition of either acetaldehyde or formaldehyde to this complex brings about …
Number of citations: 10 pubs.acs.org
JM Jones, ML Bender - Journal of the American Chemical Society, 1960 - ACS Publications
The equilibrium constants of reactions involving the addition of methanol to the ketones, acetone, acetone-dj, cyclopen-tanone and cyclopentanone-2, 2, 5, 5-d «, to form their respective …
Number of citations: 27 pubs.acs.org
HG Schmarr - Food Aroma Evolution, 2019 - books.google.com
Quantitative analysis has various calibration approaches to instrumental methods. One of these is the internal standard method that utilizes the addition (spiking) of a substance (the …
Number of citations: 3 books.google.com
JH Plonka - 1970 - search.proquest.com
I, INTRODUCTION The chemistry of atomic carbon with organic molecules is a relatively new field of investigation, The literature pertaining to this area until 1968 has been recently …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.